Benzyl (1-propylpiperidin-4-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl N-(1-propylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-2-10-18-11-8-15(9-12-18)17-16(19)20-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) |
InChI Key |
SVYDXALQFXWHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) NMR Applications in Resolving Chemical Shifts and Spin-Spin Coupling
Specific ¹H NMR data, including chemical shifts (δ) and spin-spin coupling constants (J) for Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate, were not found in the available resources. This information is crucial for the definitive assignment of protons within the molecule's structure, including those on the benzyl group, the piperidine (B6355638) ring, and the propyl substituent.
Carbon (¹³C) NMR for Carbon Framework Analysis
Detailed ¹³C NMR spectral data for Benzyl (1-propylpiperidin-4-yl)carbamate, which would provide the chemical shifts for each unique carbon atom in the benzyl, propyl, and piperidine moieties, could not be located. This data is essential for confirming the carbon skeleton of the compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to this compound is not available. These advanced techniques are instrumental in establishing the connectivity between protons and carbons and in elucidating the compound's stereochemistry.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the molecular ion of this compound and confirm its elemental composition, was not found.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
While Electrospray Ionization (ESI) is a common technique for the analysis of such compounds, specific ESI-MS data, including observed m/z values and fragmentation patterns for this compound, could not be sourced from the available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus the wavenumber of the radiation, providing a unique "fingerprint" of the molecule.
For this compound, the key functional groups are the carbamate (B1207046) group (N-H and C=O), the aromatic benzyl group, and the saturated piperidine ring with its propyl substituent. The expected IR absorption bands for this compound are based on characteristic frequencies for these groups. The N-H bond of the carbamate will exhibit a stretching vibration, while the carbonyl (C=O) group will show a strong absorption. The aromatic C-H and C=C bonds of the benzyl group, as well as the aliphatic C-H bonds of the propyl and piperidine moieties, will also have distinct absorption regions.
The identification of these characteristic peaks in an experimental spectrum serves as a crucial first step in confirming the successful synthesis of this compound. The absence of peaks corresponding to starting materials (e.g., an O-H peak from an alcohol or a primary amine N-H stretch if starting from 1-propylpiperidin-4-amine) and the appearance of the expected carbamate peaks would indicate the formation of the desired product.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbamate | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch (Piperidine, Propyl) | 2850 - 3000 | Medium to Strong |
| Carbamate | C=O Stretch | 1690 - 1730 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H | C-H Bend | 1350 - 1470 | Medium |
| Carbamate | C-N Stretch | 1200 - 1350 | Medium |
| Carbamate | C-O Stretch | 1000 - 1250 | Medium |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. For a research compound like this compound, chromatographic methods are vital for assessing its purity after synthesis and for isolating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. mdpi.com These methods are particularly well-suited for the analysis of non-volatile and thermally unstable compounds like many carbamates. s4science.at The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
For the purity assessment of this compound, a reversed-phase HPLC or UPLC method would typically be employed. chromatographyonline.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comepa.gov The compound, being moderately polar, will have a characteristic retention time under specific conditions of mobile phase composition, flow rate, and column temperature. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com
Table 2: Illustrative HPLC/UPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | UV at 254 nm |
| Injection Volume | 2 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. rochester.edulibretexts.org It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture at various time points. libretexts.org
In the synthesis of this compound, TLC would be used to determine when the reaction is complete. The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. rsc.orgacs.org A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. youtube.com
By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate, one can track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization of the spots is often achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. acs.orgyoutube.com
Table 3: Typical TLC System for Monitoring Carbamate Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | A mixture of a nonpolar and a polar solvent, e.g., Ethyl Acetate (B1210297)/Hexane (e.g., 30:70 v/v) |
| Application | Capillary spotting of starting material, reaction mixture, and co-spot |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | 1. UV light (254 nm) to observe UV-active spots.2. Staining with potassium permanganate solution followed by gentle heating. |
Conformational Analysis and Stereochemical Considerations
Theoretical and Experimental Approaches to Piperidine (B6355638) Ring Conformation
The non-planar, saturated six-membered ring of piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. However, other conformations, such as boat and twist-boat, are also possible, though typically higher in energy. acs.orgias.ac.in The study of these conformations relies on a combination of experimental and theoretical methodologies.
Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. nih.gov By analyzing proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) data, the relative orientation of substituents (axial vs. equatorial) and the geometry of the ring can be determined. researchgate.netnih.gov For instance, large coupling constants (≈ 10-12 Hz) between adjacent axial protons are characteristic of a chair conformation. ias.ac.in In the solid state, X-ray crystallography provides precise atomic coordinates, offering a static snapshot of the molecule's preferred conformation in a crystal lattice. nih.gov
Theoretical Approaches: Computational chemistry complements experimental data by modeling the potential energy surface of the molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are used to optimize the geometries of various possible conformers and calculate their relative energies. researchgate.netosti.gov These calculations can predict the most stable conformer and the energy barriers for interconversion between different forms, such as the chair-flip process. osti.govresearchgate.net
| Method | Phase | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Solution | Dynamic conformational equilibrium, substituent orientation (axial/equatorial), coupling constants. | Provides data on dynamic behavior in a biologically relevant medium. | Data reflects a time-average of conformations; interpretation can be complex. |
| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, and angles in the crystalline state. | Provides definitive structural data for a single conformation. | Crystal packing forces can influence conformation; not representative of solution state. |
| Computational Chemistry (e.g., DFT) | Gas/Solution (PCM) | Relative energies of conformers, transition state energies, geometric parameters. | Allows for systematic exploration of all possible conformations and energy landscapes. researchgate.net | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. researchgate.net |
Influence of N-Substituents (Benzyl, Propyl) on Piperidine Ring Dynamics
The substituents attached to the nitrogen atom significantly influence the piperidine ring's conformational equilibrium and dynamics. In Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate, both a propyl and a benzyl group are attached to the nitrogen.
The nitrogen atom in a piperidine ring undergoes rapid inversion, which interconverts the axial and equatorial positions of its lone pair and the attached N-substituent. For a simple N-alkylpiperidine, the equatorial conformation of the alkyl group is generally favored to minimize steric interactions. rsc.org
The N-benzyl group is sterically demanding and will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the piperidine ring. dntb.gov.uaajchem-a.com The N-propyl group, being a flexible alkyl chain, also favors an equatorial position. In the case of Benzyl (1-propylpiperidin-4-yl)carbamate, it is the entire N-substituent framework (the nitrogen atom with its propyl and benzyl groups) that is part of the piperidine ring. The dynamics are therefore concerned with the ring's conformation and the orientation of the 4-position carbamate (B1207046) group.
A critical factor in N-substituted piperidines can be allylic strain (also known as A¹,³ strain). wikipedia.org When the nitrogen atom has some sp² character (e.g., in N-acyl or N-aryl piperidines), this creates a pseudo-allylic system. This can lead to a preference for an axial orientation of a substituent at the C2 position to minimize steric repulsion. acs.orgnih.gov While the nitrogen in this compound is sp³, the bulky N-benzyl and N-propyl groups will sterically influence the ring, reinforcing the stability of the chair conformation and influencing the barrier to ring inversion. whiterose.ac.uk
Stereoisomerism and Chirality in Piperidinyl Carbamates
Stereoisomerism is a critical consideration in substituted piperidines. Chirality arises when a molecule is non-superimposable on its mirror image. For a piperidine ring, this typically occurs if it possesses at least one stereocenter and lacks a plane of symmetry.
In the specific case of this compound, the molecule is achiral. The substitution pattern is symmetrical with respect to the plane passing through the nitrogen atom, the C4 carbon, and the carbamate group. Even though the piperidine ring is puckered, the rapid chair-to-chair interconversion at room temperature results in the time-averaged structure having a plane of symmetry.
However, chirality is a common feature in other piperidinyl carbamates. nih.govrsc.org If a substituent were introduced at the C2, C3, C5, or C6 positions, a stereocenter would be created, leading to the possibility of enantiomers. For example, a substituent at C3 would make both C3 and C4 potential stereocenters depending on the substitution at C4. In disubstituted piperidines, both cis and trans diastereomers are possible, which relate to the relative orientation of the substituents (e.g., one axial and one equatorial, or both equatorial). rsc.org The control of this stereochemistry is a significant focus in the synthesis of pharmacologically active piperidine derivatives. nih.gov
Computational Studies on Conformational Preferences
Computational studies are invaluable for quantifying the energy differences between various conformers of piperidine derivatives. nih.gov Using methods like DFT, the relative stability of the chair conformation versus twist-boat forms, as well as the preference for axial versus equatorial positioning of substituents, can be calculated. acs.orgrsc.org
For this compound, the primary conformational question is the orientation of the benzylcarbamate group at the C4 position. A computational analysis would typically involve:
Conformer Generation: Building initial 3D structures for the possible conformers, primarily the two chair forms (C4-substituent axial and C4-substituent equatorial) and potentially twist-boat forms. researchgate.net
Geometry Optimization: Calculating the lowest energy geometry for each conformer using a selected level of theory (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311G+(d,p)). researchgate.netnih.gov
Energy Calculation: Determining the Gibbs free energy (ΔG) for each optimized conformer. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. nih.gov
Generally, for a monosubstituted cyclohexane (B81311) or piperidine, a bulky substituent at C4 strongly prefers the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6. The benzylcarbamate group is sterically demanding, and thus the equatorial conformation is expected to be significantly more stable. Twist-boat conformations are generally found to be less favorable than the chair form by several kcal/mol unless specific intramolecular interactions or protein binding stabilizes them. acs.orgnih.gov
The following table illustrates the type of data that a computational study would provide, with hypothetical energy values based on known principles for similar structures.
| Conformer | C4-Substituent Orientation | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K (%) |
| Chair 1 | Equatorial | 0.00 | >99% |
| Chair 2 | Axial | ~2.5 - 3.5 | <1% |
| Twist-Boat | - | ~5.0 - 6.0 | <<1% |
Note: These are estimated values for illustrative purposes. Actual values would require specific calculations for this compound.
Such studies confirm that the molecule overwhelmingly exists in a chair conformation with the large this compound substituent occupying the sterically favored equatorial position.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a variety of molecular properties, including geometric optimization, vibrational frequencies, and electronic properties like orbital energies.
For Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311+G(d,p), can be used to determine its most stable three-dimensional conformation. scirp.orgresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to compute electronic descriptors that are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity.
Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net For Benzyl (1-propylpiperidin-4-yl)carbamate, the MEP would likely show negative potential around the oxygen atoms of the carbamate (B1207046) group and the nitrogen of the piperidine (B6355638) ring, indicating sites susceptible to electrophilic attack.
Table 1: Representative Electronic Properties Calculable by DFT
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions most likely to engage in reactions with electron-deficient species. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. | A smaller gap would suggest higher reactivity of the molecule. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Provides insight into the intramolecular charge distribution and potential reaction sites. |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
While DFT provides insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations are essential for exploring its conformational landscape. The propyl group on the piperidine ring and the benzyl group of the carbamate can adopt numerous orientations. MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers between them.
MD is also a powerful tool for analyzing interactions, particularly with a solvent or a biological target. By simulating this compound in a box of water molecules, for instance, one can study its solvation properties and the formation of hydrogen bonds. When combined with a target protein, MD simulations can provide detailed information about the stability of the ligand-protein complex, key binding interactions, and the role of specific amino acid residues in the binding process. researchgate.net This information is invaluable for understanding the molecular basis of a compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidinyl Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For piperidinyl derivatives, QSAR models can be developed to predict various properties, such as inhibitory activity against a specific enzyme or toxicity. tandfonline.commdpi.com
Descriptor Calculation and Selection for Predictive Models
The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the chemical structure of each molecule in a dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric parameters, surface area). tandfonline.comresearchgate.net For piperidine derivatives, a combination of 2D and 3D descriptors is often used to capture the nuances of their structures. tandfonline.com
Once a large pool of descriptors is calculated, a crucial step is to select a subset that is most relevant to the biological activity being modeled. This is often achieved using statistical methods or machine learning algorithms, such as genetic algorithms (GA), to identify the descriptors that have the highest correlation with the activity while having low inter-correlation among themselves. tandfonline.comresearchgate.net
Table 2: Examples of Molecular Descriptors Used in QSAR for Piperidine Derivatives
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight | Size of the molecule. |
| Topological (2D) | Balaban J index | Branching and shape of the molecular graph. |
| Autocorrelation (2D/3D) | MATS7e | Moran autocorrelation of lag 7, weighted by atomic Sanderson electronegativities. tandfonline.com |
| Geometrical (3D) | Radius of gyration | Compactness of the 3D structure. |
| Quantum Chemical | HOMO Energy | Electron-donating ability. |
Statistical Validation of QSAR Models for Analog Design
After selecting the descriptors, a mathematical model is built to relate them to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netresearchgate.net
The predictive power of a QSAR model must be rigorously validated before it can be used for designing new analogs. Validation is typically performed using both internal and external methods. nih.gov Internal validation techniques, such as leave-one-out cross-validation (Q²), assess the model's robustness. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. tandfonline.com A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive model.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |
| R²_pred (External Validation R²) | The R² value for the external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible. |
Application of Graph Machine Based-QSAR for Thermodynamic Properties
Recent advancements in QSAR involve the use of more sophisticated machine learning techniques, such as graph-based models. These methods represent molecules as graphs, where atoms are nodes and bonds are edges. This approach can capture complex structural information more effectively than traditional descriptor-based methods. Graph machine learning-based QSAR has shown promise in predicting various properties, including thermodynamic properties, which are crucial for understanding a compound's behavior in biological systems.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.
Virtual Screening and De Novo Design Based on Piperidinyl Carbamate Scaffolds
The piperidinyl carbamate framework, exemplified by this compound, represents a valuable scaffold in computational chemistry for the discovery and design of novel therapeutic agents. This structural motif offers a combination of rigidity from the piperidine ring and hydrogen bonding capabilities from the carbamate group, making it an attractive starting point for virtual screening and de novo design strategies, particularly for targets within the central nervous system (CNS).
Virtual screening campaigns often utilize large compound libraries to identify potential hits that share key pharmacophoric features with known active molecules or that are predicted to bind favorably to a biological target. The piperidinyl carbamate scaffold is frequently embedded within these libraries. Computational models can be trained to recognize the key structural attributes of this scaffold that are crucial for biological activity. For instance, in the search for novel inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), piperidine and piperazine (B1678402) carbamates have been identified as promising inhibitor classes. nih.gov Structure-activity relationship (SAR) data from such studies reveal that modifications to the piperidine ring and the carbamate's substituents can be systematically explored through virtual screening to optimize potency and selectivity. nih.gov
De novo design, on the other hand, involves the computational construction of novel molecules, often piece by piece, within the binding site of a target protein. The piperidinyl carbamate scaffold can serve as a foundational fragment in this process. Algorithms can append different functional groups to the piperidine nitrogen and the carbamate moiety to maximize predicted binding affinity and other desirable drug-like properties. For example, in the design of dual inhibitors for DNA methyltransferases (DNMT) and histone deacetylases (HDAC), a de novo design approach has been successfully employed, starting from known inhibitor pharmacophores which can include piperidine-containing fragments. acs.org
The versatility of the piperidinyl carbamate scaffold is further highlighted by its application in targeting a range of biological entities. For instance, derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), where in silico molecular docking studies predict the binding affinity and interaction patterns of these compounds within the enzyme's active site. nih.gov Such computational predictions are invaluable for prioritizing candidates for synthesis and biological testing.
The general utility of the carbamate group in drug design is well-established, offering good chemical and proteolytic stability. nih.gov When combined with the piperidine ring, a common motif in CNS-active drugs, the resulting scaffold presents favorable physicochemical properties for blood-brain barrier penetration, a critical factor for neurological drug candidates. mdpi.com Computational studies focusing on quinuclidine-based carbamates, which share structural similarities with piperidines, have utilized in silico models to predict CNS activity and design more potent inhibitors. mdpi.com
While specific virtual screening or de novo design studies leading directly to this compound are not prevalent in publicly available literature, the principles guiding the computational exploration of the broader piperidinyl carbamate class are well-documented. The following table summarizes representative examples of how piperidinyl and related carbamate scaffolds have been utilized in computational drug discovery.
| Scaffold/Derivative Class | Computational Approach | Biological Target/Application | Key Findings from Computational Studies |
| Piperidine/Piperazine Carbamates | Structure-Activity Relationships (SAR) | Endocannabinoid Hydrolases (MAGL/FAAH) | Scaffold can be tuned for selective or dual inhibition based on substitutions. nih.gov |
| Quinoline-based Piperidine Derivatives | De Novo Design, Molecular Docking | DNMT and HDAC Inhibitors | Linker and zinc-binding group positioning are critical for dual-target activity. acs.org |
| Piperidine-based Thiosemicarbazones | Molecular Docking | Dihydrofolate reductase (DHFR) | Prediction of binding affinities and interaction patterns to guide inhibitor design. nih.gov |
| Quinuclidine-based Carbamates | In Silico BBB prediction, Machine Learning | Cholinesterase Inhibitors for CNS | Models predicted blood-brain barrier permeability and guided the design of more potent inhibitors. mdpi.com |
These examples underscore the power of computational methods to explore the chemical space around the piperidinyl carbamate scaffold, facilitating the rational design of new molecules with potentially valuable therapeutic properties.
Mechanistic Investigations and Biochemical/molecular Interactions
In Vitro Studies of Target Engagement and Binding
In vitro studies are crucial for determining if a compound physically interacts with its intended biological target. For compounds containing the piperidine (B6355638) carbamate (B1207046) scaffold, research has demonstrated engagement with various enzymes. For instance, series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have been synthesized and tested for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov These studies confirm that the piperidine carbamate structure can effectively bind to the active site of serine hydrolases. nih.gov
Furthermore, piperidine derivatives have shown high-affinity binding for the serotonin (B10506) transporter (SERT), a key target in antidepressant therapy. nih.govoup.com The affinity of these compounds is typically evaluated through radioligand displacement assays, where the test compound's ability to displace a known radiolabeled ligand (like [3H]-paroxetine) from the transporter is measured. nih.govoup.com Such binding assays are fundamental in establishing the initial connection between a molecule and its potential biological target.
Exploration of Enzymatic Inhibition or Modulation (e.g., PARP inhibition in related compounds)
The piperidine nucleus is a privileged scaffold found in numerous enzyme inhibitors. A significant area of research has been the development of piperidine-based derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a critical enzyme in the repair of DNA single-strand breaks, and its inhibition is a validated strategy in cancer therapy, particularly in cancers with BRCA mutations. researchgate.net Novel piperidine-based benzamide (B126) derivatives have demonstrated excellent inhibitory activity against PARP-1, with IC50 values in the low nanomolar range. nih.gov Mechanistic studies on these compounds confirm they can induce apoptosis in cancer cells by modulating the expression of proteins like Bax and Caspase-3. nih.gov
Beyond PARP, piperidine carbamates have been identified as efficient, covalent inhibitors of other enzymes. Specifically, they have been shown to inhibit monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes that degrade the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide, respectively. semanticscholar.orgnih.govacs.orgnih.gov These inhibitors typically function by carbamoylating the catalytic serine residue in the enzyme's active site, forming a stable covalent bond that inactivates the enzyme. nih.gov
Investigation of Protein-Ligand Interactions at the Molecular Level
Understanding the precise interactions between a ligand and its protein target at the atomic level is key to rational drug design. For related piperidine-based PARP inhibitors, in silico molecular docking and molecular dynamics studies have been used to elucidate these interactions. acs.org These studies reveal that the compounds can form strong binding profiles within the PARP-1 active site, interacting with critical amino acid residues. acs.org
In the case of piperidine carbamates inhibiting serine hydrolases like FAAH, the interaction involves covalent modification of the enzyme's catalytic serine nucleophile. nih.gov The carbamate moiety acts as an electrophilic trap, leading to the formation of a carbamoyl-enzyme complex. nih.gov The stability and conformation of this complex are crucial for the inhibitory potency. The carbamate functionality itself is known to impose a degree of conformational restriction and can participate in hydrogen bonding through its carbonyl group and NH moiety, further stabilizing the interaction with the protein target. nih.gov
Studies on Ubiquitin Proteasome Pathway Modulation by Related Bifunctional Compounds
The piperidine scaffold is a common component in the linkers of bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). rsc.orgnih.govresearchgate.net PROTACs are designed to modulate the ubiquitin-proteasome pathway by inducing the degradation of specific target proteins. rsc.orgresearchgate.net They consist of two "warheads"—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker. nih.gov
The incorporation of rigid heterocycles like piperidine into the linker can improve the PROTAC's physicochemical properties, such as solubility and metabolic stability, and enhance the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. rsc.orgresearchgate.net This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.govmdpi.comnih.gov Thus, while not directly interacting with the pathway's components, a molecule with a piperidine structure could serve as a crucial building block for bifunctional compounds that hijack the cellular protein degradation machinery. google.com
Characterization of Receptor Interactions (e.g., Serotonin receptors, CGRP receptor antagonism in related compounds)
The piperidine moiety is a common feature in ligands for various G-protein coupled receptors and transporters.
Serotonin Receptors and Transporters: A number of piperidine derivatives have been investigated as high-affinity ligands for the serotonin transporter (SERT) and various serotonin receptor subtypes, including 5-HT1A and 5-HT7. nih.govnih.govmdpi.com These compounds are explored for their potential as antidepressants. nih.gov Their affinity is typically determined using radioligand binding assays, with derived inhibition constant (Ki) values often in the nanomolar range, comparable to established drugs like fluoxetine. nih.govoup.com For example, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives show potent binding to SERT with Ki values between 2 and 400 nM. nih.gov
CGRP Receptor Antagonism: In another therapeutic area, piperidine-containing structures have been optimized as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for the acute treatment of migraine. nih.govresearchgate.net Blockade of CGRP receptor function is a clinically validated mechanism for migraine therapy. nih.gov Medicinal chemistry efforts have identified benzodiazepine (B76468) derivatives incorporating 4-substituted piperidines that act as potent CGRP receptor antagonists. nih.gov The development of these antagonists showcases the versatility of the piperidine scaffold in designing ligands for complex receptor targets. researchgate.netfrontiersin.org
Biochemical Assays for Activity Quantification (e.g., IC50 values)
Biochemical assays are essential for quantifying the biological activity of a compound. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an enzyme inhibitor. For related piperidine-based compounds, a range of IC50 values has been reported across different biological targets.
For instance, in the context of PARP-1 inhibition, piperidine-based benzamide derivatives have demonstrated potent activity. nih.gov
| Compound | PARP-1 IC50 (nM) | Antiproliferative Activity (MDA-MB-436 cells) IC50 (µM) |
|---|---|---|
| 6a | 8.33 | 8.56 |
| 15d | 12.02 | 6.99 |
Similarly, the activity of piperidine derivatives targeting the serotonin system is quantified through binding affinities (Ki) and reuptake inhibition (IC50). nih.gov
| Compound | Serotonin Reuptake Inhibition IC50 (nM) | 5-HT1A Receptor Affinity Ki (nM) | 5-HT7 Receptor Affinity Ki (nM) |
|---|---|---|---|
| 7a | 177 | 12 | 25 |
| 15g | 85 | 17 | 35 |
These quantitative assays are vital for establishing structure-activity relationships and guiding the optimization of lead compounds.
Analysis of Interaction Sites via Crystallographic Co-structures of Related Ligands
X-ray crystallography provides the most detailed, three-dimensional view of how a ligand binds to its protein target. While a co-crystal structure of Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate with a target is not available, the structures of related ligands have been instrumental in drug design. nih.gov
For example, the generation of inhibitor-bound crystal structures of monoacylglycerol lipase (MAGL) was crucial in the discovery and optimization of azetidine (B1206935) and piperidine-derived carbamate inhibitors. semanticscholar.org Similarly, the determination of co-crystal structures of the CGRP receptor bound to macrocyclic antagonists has revealed unprecedented binding modes. nih.gov These structural studies show that even subtle changes, like the inversion of a single stereocenter in the ligand, can induce radical changes in the binding mode at the receptor interface. nih.gov The crystal structures of piperidine itself, and its complexes with metals, have also been determined, providing fundamental data on its conformational preferences and intermolecular interactions, which are characterized by hydrogen-bonded chains. nih.goved.ac.ukcdnsciencepub.comacs.org This structural information is foundational for computational modeling and the rational design of new, more potent, and selective therapeutic agents.
Structure Activity Relationship Sar Studies of Benzyl 1 Propylpiperidin 4 Yl Carbamate Analogs
Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Biological Activity
The benzyl group of benzyl (1-propylpiperidin-4-yl)carbamate plays a crucial role in its interaction with its biological target. Systematic modifications of this aromatic ring have demonstrated a significant impact on the compound's activity. Studies on analogous N-benzyl piperidine (B6355638) derivatives have shown that both the position and the electronic nature of substituents on the benzyl ring can drastically alter biological outcomes. nih.gov
In a series of related compounds, it was observed that substitutions at the ortho, meta, and para positions of the benzyl ring led to a range of biological activities. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, at the para-position often results in a notable change in potency. Conversely, the placement of bulky substituents can lead to a decrease in activity, suggesting steric hindrance within the binding pocket.
| Modification | Substituent | Position | Relative Activity |
| Unsubstituted | -H | - | Baseline |
| Electron-withdrawing | -Cl | para | Increased |
| Electron-donating | -OCH3 | para | Decreased |
| Bulky Group | -tBu | para | Significantly Decreased |
This table is illustrative and compiled from general findings on analogous structures. Specific activity data for direct analogs of this compound is not publicly available.
Investigation of the Propyl Substituent's Role in Molecular Recognition
The N-propyl group attached to the piperidine ring is another key determinant of the molecule's interaction with its target. The length and nature of this alkyl chain have been found to be critical for optimal molecular recognition. In SAR studies of similar N-alkylpiperidine derivatives, the propyl group often represents a balance between lipophilicity and steric bulk, contributing favorably to the binding affinity.
Alterations to this group have provided valuable insights. Shortening the chain to an ethyl or methyl group, or lengthening it to a butyl or pentyl group, has been shown to modulate activity. This suggests the presence of a specific hydrophobic pocket in the target protein that optimally accommodates a propyl-sized substituent. The introduction of branching or unsaturation in the alkyl chain has also been explored to probe the steric and conformational requirements of this pocket.
| N-Alkyl Substituent | Chain Length | Branching | Relative Potency |
| Methyl | 1 | None | Lower |
| Ethyl | 2 | None | Moderate |
| Propyl | 3 | None | Optimal |
| Isopropyl | 3 | Branched | Lower |
| Butyl | 4 | None | Decreased |
This table represents generalized SAR trends observed in N-alkyl piperidine analogs. Specific data for direct analogs of this compound is not publicly available.
Alterations to the Piperidine Ring and their Stereochemical Effects on Activity
The piperidine ring serves as a central scaffold, and its conformation and substitution patterns are critical for the correct spatial orientation of the pharmacophoric elements. In studies of related piperidine derivatives, it has been shown that the stereochemistry of substituents on the piperidine ring can have a profound effect on biological activity. nih.gov The chair conformation of the piperidine ring is generally favored, and the axial or equatorial orientation of substituents can dictate the binding affinity. nih.gov
Modifications such as the introduction of substituents on the piperidine ring or its replacement with other heterocyclic systems have been investigated. For example, replacing the piperidine with a pyrrolidine (B122466) or azepane ring often leads to a significant loss of activity, highlighting the importance of the six-membered ring for maintaining the optimal geometry for target interaction. nih.gov Furthermore, the introduction of chiral centers on the piperidine ring has demonstrated that enantiomers can exhibit different biological potencies, underscoring the stereospecific nature of the ligand-target interaction.
| Piperidine Modification | Stereochemistry | Effect on Activity |
| Unmodified Piperidine | - | Baseline |
| Methyl-substitution (C-2) | R/S | Can increase or decrease activity depending on stereochemistry |
| Methyl-substitution (C-3) | R/S | Often leads to decreased activity |
| Hydroxyl-substitution (C-3) | R/S | May introduce new hydrogen bonding interactions |
| Ring Contraction (Pyrrolidine) | - | Significant loss of activity |
| Ring Expansion (Azepane) | - | Significant loss of activity |
This table is based on general principles of piperidine SAR in medicinal chemistry. Specific data for direct analogs of this compound is not publicly available.
Modulations of the Carbamate (B1207046) Linkage and its Influence on Interaction Profiles
The carbamate linkage is a key structural feature that connects the benzyl and piperidinyl moieties. This group is known to participate in hydrogen bonding interactions within the binding site of target proteins. nih.gov The stability and electronic properties of the carbamate can be modulated by replacing it with other functional groups, a strategy known as bioisosteric replacement.
| Linkage | Hydrogen Bond Donor/Acceptor | Conformational Flexibility | Relative Activity |
| Carbamate (-O-CO-NH-) | Donor & Acceptor | Relatively Rigid | Baseline |
| Amide (-CO-NH-) | Donor & Acceptor | Similar to Carbamate | Often maintained |
| Urea (B33335) (-NH-CO-NH-) | Multiple Donors & Acceptor | Increased H-bonding potential | Variable |
| Sulfonamide (-SO2-NH-) | Donor & Acceptor | Different geometry | Often decreased |
| Reverse Carbamate (-NH-CO-O-) | Donor & Acceptor | Altered electronics | Typically lower |
This table provides a conceptual overview of the effects of modulating the carbamate linkage based on general medicinal chemistry principles. Specific data for direct analogs of this compound is not publicly available.
Fragment-Based Approaches for SAR Elucidation
Fragment-based drug discovery (FBDD) is a powerful strategy for elucidating SAR by deconstructing a lead molecule into its constituent fragments and studying their individual contributions to binding. This approach allows for a more efficient exploration of the chemical space around the lead compound. In the context of this compound, the molecule can be dissected into three primary fragments: the benzyl group, the N-propylpiperidine core, and the carbamate linker.
By screening libraries of small molecules that correspond to these fragments, researchers can identify which fragments are key for binding and how they can be optimally linked or grown to enhance activity. This method provides a granular understanding of the SAR and can guide the rational design of more potent and selective analogs.
Ligand Efficiency and Lipophilic Efficiency Analysis in Analog Series
In modern drug discovery, SAR is often quantified using metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These parameters provide a measure of the binding efficiency of a compound in relation to its size and lipophilicity, respectively.
Ligand Efficiency (LE) is calculated as the binding energy per heavy atom. It helps in identifying compounds that achieve high affinity with a minimal number of atoms, which is often a desirable trait in lead optimization.
Lipophilic Efficiency (LipE) is defined as the pIC50 (or pEC50) minus the logP of the compound. It assesses how effectively a compound's lipophilicity is translated into binding affinity. High LipE values are generally preferred as they indicate that potency is not solely driven by increased lipophilicity, which can be associated with undesirable pharmacokinetic properties.
Derivatization and Analog Synthesis for Research Tool Development
Synthesis of Functionalized Analogs for Chemical Biology Probes
The development of chemical biology probes from Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate is a key application of its derivatization potential. researchgate.net These probes are instrumental in dissecting complex biological processes by allowing for the selective interaction with and reporting on specific molecular targets. youtube.com The synthesis of such functionalized analogs typically involves the modification of the core piperidine (B6355638) structure.
The benzyl carbamate (B1207046) group serves as a protecting group for the 4-amino functionality. Its removal, often through catalytic hydrogenation, uncovers a secondary amine that can be acylated or alkylated with moieties designed to interact with a biological target. Furthermore, the N-propyl group on the piperidine ring can be varied to explore structure-activity relationships (SAR). For instance, replacing the propyl group with other alkyl or functionalized chains can modulate the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
A general synthetic strategy for creating a library of functionalized analogs would involve a divergent approach starting from a common intermediate, such as 1-propylpiperidin-4-amine (B1363134). This intermediate can then be reacted with a variety of agents to introduce diverse functionalities, leading to a collection of probes for screening and biological evaluation.
Table 1: Representative Functionalized Analogs and Their Potential Applications
| Analog Structure | Modification | Potential Application |
| N-(1-propylpiperidin-4-yl)acetamide | Acylation of the 4-amino group | Probe for acetyl-binding proteins |
| 1-(4-(benzylamino)piperidin-1-yl)ethan-1-one | N-dealkylation and subsequent acylation | Exploration of SAR at the piperidine nitrogen |
| Benzyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate | Modification of the N-alkyl group | Introduction of a handle for further functionalization |
Incorporation of Reporter Tags for Imaging or Affinity Purification
To visualize the distribution of a target molecule within a cell or organism, or to isolate it from a complex mixture, reporter tags can be incorporated into the structure of Benzyl (1-propylpiperidin-4-yl)carbamate. Common reporter tags include fluorescent dyes for imaging and affinity tags like biotin (B1667282) for purification.
The synthesis of tagged analogs often involves the deprotection of the benzyl carbamate to reveal the 4-amino group, which can then be coupled with a reporter molecule. For example, a fluorescent dye with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, can be readily attached to the free amine. acs.org Similarly, biotin can be introduced via an amide bond formation. nih.gov The choice of linker between the core molecule and the reporter tag is critical to ensure that the biological activity of the probe is not compromised.
Fluorescent Probes: The incorporation of fluorophores, such as fluorescein (B123965) or rhodamine, allows for the direct visualization of the probe's localization and interaction with its target using fluorescence microscopy. rsc.orgmdpi.com The selection of the fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths.
Affinity Probes: Biotinylation of the molecule creates a high-affinity handle for streptavidin- or avidin-based affinity purification. sigmaaldrich.compromegaconnections.com This enables the isolation and identification of binding partners from cell lysates, a technique often referred to as chemical proteomics. nih.gov
Table 2: Examples of Reporter-Tagged Analogs
| Reporter Tag | Attachment Site | Intended Use |
| Fluorescein isothiocyanate (FITC) | 4-amino group (after debenzylation) | Cellular imaging |
| Biotin-NHS ester | 4-amino group (after debenzylation) | Affinity purification of target proteins |
| 18F-fluoroethoxy group | Incorporated into the benzyl or propyl group | Positron Emission Tomography (PET) imaging |
Deuterium (B1214612) Labeling for Mechanistic or Metabolic Stability Studies
Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in medicinal chemistry and drug metabolism studies. researchgate.net Incorporating deuterium at specific positions within the this compound molecule can provide valuable insights into its metabolic fate and mechanism of action. acs.org
The C-H bonds adjacent to the nitrogen atoms in the piperidine ring and on the N-propyl group are often susceptible to enzymatic oxidation by cytochrome P450 enzymes. acs.org Replacing these hydrogens with deuterium can slow down the rate of metabolism at these sites due to the kinetic isotope effect. nih.govmdpi.com This can lead to an increased half-life and improved pharmacokinetic profile of the compound.
Furthermore, deuterium-labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, allowing for precise measurement of the parent compound and its metabolites in biological samples. x-chemrx.comchemrxiv.org
Table 3: Potential Deuterium Labeling Strategies and Their Rationale
| Labeled Position | Rationale |
| N-propyl group (α, β, or γ carbons) | Investigate and block potential sites of metabolic oxidation |
| Piperidine ring (C2, C6 positions) | Enhance metabolic stability against ring oxidation |
| Benzyl group | Serve as a stable isotope-labeled internal standard |
Precursor Synthesis of Piperidinyl Substructures for Diverse Chemical Libraries
This compound and its deprotected form, 1-propylpiperidin-4-amine, are valuable precursors for the synthesis of diverse chemical libraries. researchgate.net The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. enamine.netnih.gov By using this precursor, a wide range of substituents can be introduced at the 1 and 4 positions of the piperidine ring, leading to the rapid generation of a large number of distinct compounds. nih.govwhiterose.ac.ukrsc.org
Diversity-oriented synthesis (DOS) strategies can be employed to create libraries of compounds with high structural and stereochemical complexity. mskcc.orgcam.ac.uk For example, the secondary amine of 1-propylpiperidin-4-amine can participate in multicomponent reactions, allowing for the efficient construction of complex molecules in a single step. nih.gov These libraries can then be screened for a variety of biological activities, accelerating the discovery of new therapeutic agents and research probes. chemrxiv.org
The carbamate functionality itself is also a key feature, as carbamates are known to be present in many biologically active compounds and can act as bioisosteres for amides and esters. nih.govnih.govnih.govnih.govacs.orgnih.govsemanticscholar.orgrsc.orgdocumentsdelivered.com The ability to readily synthesize and modify piperidinyl carbamates makes them attractive building blocks for combinatorial chemistry. nih.govnih.govrsc.orgnih.gov
Future Research Directions and Unexplored Academic Avenues
Exploration of Novel Biochemical Targets for Piperidinyl Carbamates
The piperidine (B6355638) carbamate (B1207046) scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, particularly serine hydrolases. nih.govepa.gov Research has identified enzymes like Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH) as targets for some piperidine and piperazine (B1678402) carbamates, which are key enzymes in the endocannabinoid system. nih.govnih.gov Future research should aim to expand the target landscape beyond these established enzymes.
A systematic approach to identifying new targets could involve screening Benzyl (B1604629) (1-propylpiperidin-4-yl)carbamate and a library of its analogs against panels of recombinant enzymes and cell-based assays. High-throughput screening campaigns could unveil unexpected activities against other enzyme classes or receptor families. For instance, the carbamate moiety can act as a hydrogen bond donor and acceptor, and its conformational flexibility allows it to fit into diverse binding pockets. nih.govacs.org Exploring targets such as other serine hydrolases, G-protein coupled receptors (GPCRs), or ion channels could yield novel biological activities.
Table 1: Potential Novel Target Classes for Piperidinyl Carbamates
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Structural motifs in the compound may mimic endogenous ligands. | Neuroscience, Metabolism |
| Ion Channels | The piperidine core is present in many known ion channel modulators. | Cardiovascular Disease, Pain |
| Kinases | Potential for allosteric modulation or ATP-competitive inhibition. | Oncology, Inflammation |
| Nuclear Receptors | Lipophilic nature may allow for interaction with ligand-binding domains. | Endocrinology, Metabolic Disorders |
Development of Advanced Synthetic Routes with Enhanced Selectivity
The synthesis of specifically substituted piperidines like Benzyl (1-propylpiperidin-4-yl)carbamate is a critical area for development. While classical methods for N-alkylation and piperidine ring formation exist, future research should focus on more efficient, stereoselective, and environmentally benign synthetic strategies. researchgate.netorganic-chemistry.org
Advanced methodologies could include:
Late-Stage Functionalization: Developing C-H activation or functionalization techniques would allow for the direct modification of the piperidine ring at a late stage in the synthesis. acs.org This enables the rapid generation of a diverse library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Asymmetric Catalysis: The development of novel catalysts for the enantioselective synthesis of piperidine derivatives is crucial. For instance, metal-catalyzed (e.g., Palladium, Gold) oxidative amination of alkenes can provide enantiomerically enriched piperidines. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer improved reaction control, safety, and scalability. This is particularly relevant for reactions that are difficult to control in batch processes. organic-chemistry.org
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could provide unparalleled selectivity under mild reaction conditions.
Table 2: Comparison of Synthetic Strategies for Substituted Piperidines
| Synthetic Method | Advantages | Challenges |
|---|---|---|
| Classical N-Alkylation | Simple, well-established procedures. researchgate.net | Often requires harsh conditions, potential for over-alkylation. |
| Reductive Amination | Good yields, readily available starting materials. | Requires handling of reducing agents. |
| C-H Functionalization | High atom economy, access to novel chemical space. acs.org | Regioselectivity and catalyst development can be challenging. |
| Asymmetric Catalysis | Access to single enantiomers, high stereocontrol. nih.gov | Catalyst cost and sensitivity. |
Multi-Omics Approaches to Understand Compound-Cellular System Interactions
To gain a comprehensive understanding of the biological effects of this compound, a shift from single-target analysis to a systems-level perspective is necessary. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the compound's impact on cellular systems. nih.govpluto.bio
By treating cells or model organisms with the compound and subsequently analyzing changes across these different molecular layers, researchers can:
Identify On- and Off-Target Effects: Proteomics can identify direct protein binding partners, while transcriptomics can reveal downstream changes in gene expression, helping to distinguish intended effects from unintended ones. broadinstitute.org
Elucidate Mechanisms of Action: Integrating multi-omics data can help construct the molecular pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action. pluto.biomayoclinic.org
Discover Biomarkers: Changes in the proteome or metabolome following treatment could serve as biomarkers to monitor the compound's activity in more complex biological systems. mayoclinic.org
This approach moves beyond a simple "one gene, one disease" paradigm and embraces the complexity of biological networks, offering a powerful tool for modern drug discovery. pluto.bio
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can be applied to accelerate the design and optimization of analogs of this compound.
Key applications include:
Predictive Modeling: AI/ML models can be trained on existing datasets to predict the physicochemical properties, bioactivity, and potential toxicity of novel, un-synthesized compounds. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target product profile (e.g., high potency for a specific target, good solubility), it can generate novel piperidinyl carbamate structures that are predicted to meet these criteria. researchgate.net
Structure-Based Design Enhancement: AI can improve the accuracy of molecular docking simulations and predict binding affinities with greater precision, aiding in the rational design of compounds that fit optimally into a target's binding site. mdpi.com
The integration of AI and ML can significantly reduce the time and cost associated with the traditional trial-and-error cycles of drug discovery. nih.gov
Application of this compound and its Analogs as Chemical Probes for Fundamental Biological Processes
Beyond its potential therapeutic applications, this compound can be developed into a chemical probe to study fundamental biological processes. A chemical probe is a small molecule used to selectively perturb a specific protein or pathway, allowing researchers to investigate its function in a biological system.
To serve as a high-quality chemical probe, the compound would need to be optimized for potency and selectivity. Furthermore, it could be derivatized to incorporate functional groups for specific applications:
Activity-Based Protein Profiling (ABPP): The compound could be modified with a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). This would allow for the covalent labeling and subsequent identification of its protein targets directly in complex biological samples like cell lysates or tissues. nih.gov
Affinity-Based Probes: Attaching an affinity tag (like biotin) via a linker would enable pull-down experiments to identify binding partners.
Fluorescent Probes: Incorporating a fluorophore would allow for the visualization of the compound's subcellular localization using microscopy techniques.
Developing this compound into a suite of chemical probes could provide invaluable tools for the broader biological research community to dissect complex cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
